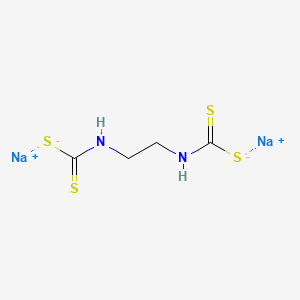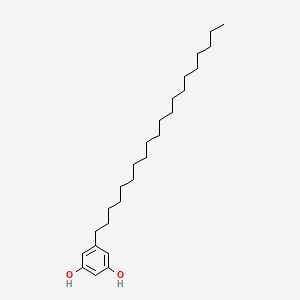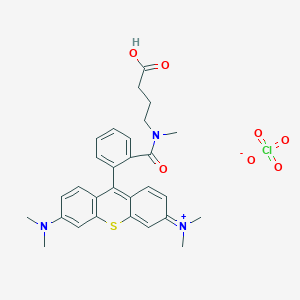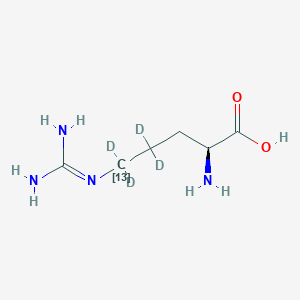
Nabam, PESTANAL(R), analytical standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely used as an analytical standard in various scientific fields due to its stability and well-defined properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nabam is synthesized through the reaction of ethylenediamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{H2NCH2CH2NH2} + 2 \text{CS2} + 2 \text{NaOH} \rightarrow \text{Na2C4H6N2S4} + 2 \text{H2O} ] This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of Nabam involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring a high yield of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Nabam undergoes various chemical reactions, including:
Oxidation: Nabam can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: Nabam can participate in substitution reactions, where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Nabam include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving Nabam include disulfides, thiourea derivatives, and substituted dithiocarbamates .
Scientific Research Applications
Nabam is used in a wide range of scientific research applications, including:
Mechanism of Action
Nabam exerts its effects primarily through the inhibition of enzyme activity. It forms complexes with metal ions, which are essential cofactors for many enzymes, thereby inhibiting their activity. This mechanism is particularly effective against enzymes involved in the metabolic pathways of fungi and bacteria .
Comparison with Similar Compounds
Similar Compounds
Ziram: Zinc dimethyldithiocarbamate
Thiram: Tetramethylthiuram disulfide
Maneb: Manganese ethylenebis(dithiocarbamate)
Propineb: Zinc propylene-bis(dithiocarbamate)
Uniqueness
Nabam is unique among dithiocarbamates due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly suitable for use as an analytical standard in various scientific applications .
Properties
Molecular Formula |
C4H6N2Na2S4 |
|---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
disodium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.2Na/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;2*+1/p-2 |
InChI Key |
UQJQVUOTMVCFHX-UHFFFAOYSA-L |
Canonical SMILES |
C(CNC(=S)[S-])NC(=S)[S-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)

![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)






![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)
![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)


